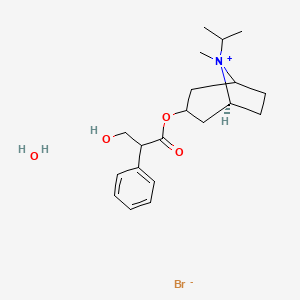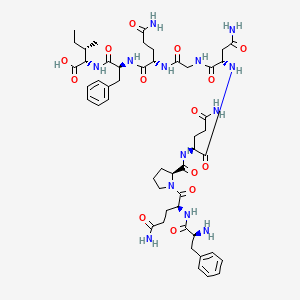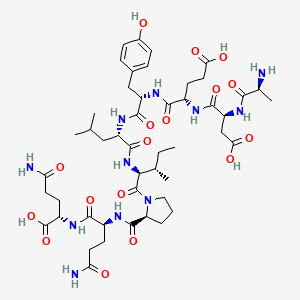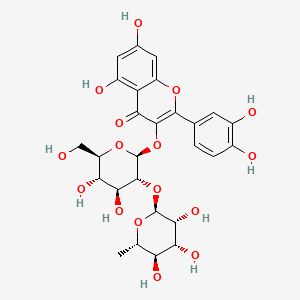
ATP (disodium salt hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: ATP (disodium salt hydrate) can be synthesized through various methods. One common approach involves the extraction of ATP from tissues and cells using phenol-based reagents. This method is efficient and avoids the co-precipitation of ATP with insoluble proteins during extraction . Another method involves the use of microbial sources to produce ATP, which is then purified to obtain the disodium salt hydrate form .
Industrial Production Methods: In industrial settings, ATP (disodium salt hydrate) is often produced using microbial fermentation. Microorganisms such as bacteria and yeast are cultured under controlled conditions to produce ATP, which is then extracted and purified. The final product is obtained by crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: ATP (disodium salt hydrate) undergoes various chemical reactions, including hydrolysis, phosphorylation, and complex formation. The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate is a common reaction that releases energy . ATP can also participate in phosphorylation reactions, where it donates a phosphate group to other molecules, such as proteins and nucleotides .
Common Reagents and Conditions: Common reagents used in ATP reactions include water (for hydrolysis), enzymes such as kinases (for phosphorylation), and metal ions like magnesium and calcium (for complex formation). The conditions for these reactions typically involve physiological pH and temperature .
Major Products Formed: The major products formed from ATP reactions include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are involved in various metabolic pathways and cellular processes .
Scientific Research Applications
ATP (disodium salt hydrate) has a wide range of scientific research applications. In chemistry, it is used as a substrate in enzymatic reactions and as a standard for measuring ATP levels in various samples . In biology, ATP is essential for studying cellular energy metabolism, signal transduction, and muscle contraction . In medicine, ATP is used in diagnostic assays and as a therapeutic agent for certain conditions . In industry, ATP is utilized in biotechnological processes, such as fermentation and biocatalysis .
Mechanism of Action
ATP (disodium salt hydrate) exerts its effects by storing and transporting chemical energy within cells. It acts as a substrate for various enzymes, including kinases and adenylate cyclase, which are involved in cell signaling and energy metabolism . The hydrolysis of ATP to ADP and inorganic phosphate releases energy that is used to drive various cellular processes . ATP also plays a role in the synthesis of nucleic acids and the regulation of ion channels .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ATP (disodium salt hydrate) include adenosine diphosphate (ADP), adenosine monophosphate (AMP), and other nucleoside triphosphates such as guanosine triphosphate (GTP) and cytidine triphosphate (CTP) .
Uniqueness: ATP (disodium salt hydrate) is unique due to its central role in energy metabolism and its ability to act as a universal energy carrier in cells. Unlike other nucleoside triphosphates, ATP is involved in a wider range of cellular processes and is essential for maintaining cellular energy homeostasis .
Properties
IUPAC Name |
disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQNWBHIXNPRU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5Na2O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B10831607.png)
![1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831610.png)
![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B10831615.png)

![2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831618.png)

![1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831628.png)
![(3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B10831633.png)

![1-[(3R,4R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831642.png)
![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate](/img/structure/B10831661.png)



